molecular formula C14H22Cl2N2O2 B1402341 Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride CAS No. 1361112-61-9

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

Cat. No. B1402341
CAS RN: 1361112-61-9
M. Wt: 321.2 g/mol
InChI Key: NPOAOOIDPBEFEV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride, also known as 3-Pyrrolidin-2-yl-2-propanoate dihydrochloride, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of research fields, including biochemistry, physiology, and medicine, as well as in laboratory experiments. In

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Polyfunctional Pyridines : A study by Latif et al. (2003) demonstrated the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines through a one-pot reaction process, highlighting the compound's utility in creating complex heterocyclic structures, which are valuable in medicinal chemistry and materials science Latif et al., 2003.

  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) explored a phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate, leading to the formation of tetrahydropyridines. This study highlights the potential of related compounds in catalysis and synthetic chemistry Zhu et al., 2003.

Pharmaceutical Research and Drug Design

  • Investigational Pharmaceutical Compounds : Vogt et al. (2013) characterized polymorphic forms of a related compound using various spectroscopic and diffractometric techniques, which is crucial for understanding the physical and chemical properties of pharmaceuticals Vogt et al., 2013.

  • Antimitotic Agents : A study by Temple et al. (1991) focused on the synthesis of ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates and their effect on cytotoxicity and inhibition of mitosis in leukemia cells, suggesting potential applications in cancer research Temple et al., 1991.

Materials Science and Molecular Properties

  • DFT and Quantum Chemical Investigation : Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on substituted pyrrolidinones, providing insights into the electronic properties and reactivity of such compounds, which could be relevant for materials science applications Bouklah et al., 2012.

properties

IUPAC Name

ethyl 3-(6-pyrrolidin-2-ylpyridin-2-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-2-18-14(17)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,2,4,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOAOOIDPBEFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 3
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 4
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 5
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride
Reactant of Route 6
Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

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